Ethyl 2-[3-chloro-4-(2-chloro-6-methylpyridine-3-sulfonamido)phenyl]acetate
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Description
This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and two chloro substituents. It also has a sulfonamide group (-SO2NH2), an acetate group (CH3COO-), and an ethyl group (-CH2CH3).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the pyridine ring could be formed through a condensation reaction, and the chloro groups could be added through electrophilic aromatic substitution. The sulfonamide group could be introduced through a substitution reaction with a suitable sulfonyl chloride, and the acetate group could be added through an esterification reaction with ethyl acetate.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyridine ring is aromatic and planar, while the sulfonamide and acetate groups would add polarity to the molecule. The presence of the chloro groups would also add to the molecule’s density and could potentially influence its reactivity.Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For example, the pyridine ring could undergo further substitution reactions, the sulfonamide group could participate in condensation reactions, and the acetate group could be hydrolyzed under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar sulfonamide and acetate groups would likely make it soluble in polar solvents, while the aromatic pyridine ring and the ethyl group would likely make it soluble in nonpolar solvents as well. The compound’s melting and boiling points would depend on its molecular weight and the strength of the intermolecular forces.Safety And Hazards
As with any chemical compound, handling this substance would require appropriate safety measures. The exact toxicity and hazards would depend on various factors, including the compound’s reactivity, volatility, and potential biological effects.
Future Directions
Future research on this compound could involve studying its reactivity under various conditions, investigating its potential uses in chemical synthesis or as a pharmaceutical agent, and exploring its physical and chemical properties in more detail.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, more specific information or experimental data would be needed. Always consult a qualified chemist or a reliable source when dealing with unfamiliar compounds. Safety should be your first priority.
properties
IUPAC Name |
ethyl 2-[3-chloro-4-[(2-chloro-6-methylpyridin-3-yl)sulfonylamino]phenyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4S/c1-3-24-15(21)9-11-5-6-13(12(17)8-11)20-25(22,23)14-7-4-10(2)19-16(14)18/h4-8,20H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWLDRLOKQZHCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(N=C(C=C2)C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[3-chloro-4-(2-chloro-6-methylpyridine-3-sulfonamido)phenyl]acetate |
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